2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione

Nuclear receptor pharmacology SF-1 agonist screening Orphan receptor selectivity

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione (CAS 29974-49-0, C₁₅H₁₇NO₂, MW 243.30) is a β-enaminone derived from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aniline. Characterized by an intramolecularly hydrogen-bonded enaminone motif (O=C–C=C–NH) and gem-dimethyl substitution at C-5, this compound serves both as a versatile chelating ligand for transition-metal and lanthanide ions and as a screening hit against nuclear receptor targets including Steroidogenic Factor 1 (SF-1).

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
Cat. No. B5965826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C
InChIInChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3
InChIKeyWUDXQKBKKYVSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione – A β-Enaminone Scaffold for Nuclear Receptor Screening and Coordination Chemistry


2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione (CAS 29974-49-0, C₁₅H₁₇NO₂, MW 243.30) is a β-enaminone derived from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aniline [1]. Characterized by an intramolecularly hydrogen-bonded enaminone motif (O=C–C=C–NH) and gem-dimethyl substitution at C-5, this compound serves both as a versatile chelating ligand for transition-metal and lanthanide ions and as a screening hit against nuclear receptor targets including Steroidogenic Factor 1 (SF-1) [2] [3]. It is commercially available from multiple suppliers at purities typically ≥95% and is employed as a synthetic intermediate for pyrimidine, pyridine, and annulated heterocycle construction .

Why 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione Cannot Be Replaced by Generic Enaminone Analogs in Procurement Decisions


The 5,5-dimethyl substitution on the cyclohexane-1,3-dione core is not cosmetic; it imparts distinct steric, electronic, and solubility properties that differentiate this compound from the des-dimethyl analog (2-(anilinomethylene)-1,3-cyclohexanedione), the Meldrum's acid-derived enaminones, and the malonate-based DAM (diethyl 2-(anilinomethylene)malonate) series [1]. The gem-dimethyl group increases lipophilicity (XLogP3 ≈ 2.6) and restricts conformational flexibility of the chelating O=C–C=C–NH pocket, influencing both metal-ion binding geometry and nuclear receptor recognition [2]. The dimedone core further enables downstream annulation chemistry (pyrimidine, quinazolinone formation) that malonate and Meldrum's acid analogs cannot access with the same regiochemical outcome . Substituting this compound with an 'anilinomethylene' analog bearing a different dicarbonyl core – or an N-substituted variant – risks losing the specific SF-1/ROR-alpha selectivity window, altering the chelate ring size upon metal coordination, and compromising the luminescence antenna efficiency documented for lanthanide complexes [3].

Quantitative Differentiation Evidence for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione Versus Closest Analogs


SF-1 Nuclear Receptor Modulation with >14-Fold Selectivity Over ROR-Alpha Counterscreen

In a cell-based dose–response assay for Steroidogenic Factor 1 (SF-1) activation conducted by the Scripps Research Institute Molecular Screening Center (PubChem AID 692), 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione exhibited an EC₅₀ of 6.83 × 10³ nM (6.83 μM) against human SF-1 [1]. In the counterscreen against the closely related nuclear receptor ROR-alpha (RORA, PubChem AID 675), the compound was essentially inactive with an EC₅₀ > 9.90 × 10⁴ nM (>99 μM), yielding a selectivity window of >14.5-fold [1]. This selectivity profile is meaningful because many nuclear receptor ligands exhibit pan-receptor activity; the >14-fold discrimination between SF-1 and ROR-alpha distinguishes this compound from non-selective enaminone-based nuclear receptor binders that typically show flat activity across the NR family.

Nuclear receptor pharmacology SF-1 agonist screening Orphan receptor selectivity

Bidentate N,O-Chelation Yielding Six-Membered Metallacycles Across d-Block and f-Block Metal Ions

Single-crystal X-ray diffraction analysis demonstrates that 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione (HL) coordinates to Cu(II), Co(II), Ni(II), and Pd(II) as a bidentate N,O-chelating ligand, forming a six-membered chelate ring via the enaminone oxygen and the imine nitrogen atoms [1]. This contrasts with simple β-diketone ligands (e.g., acetylacetonate) that form five-membered chelate rings exclusively through O,O-donation. The six-membered chelate imparts distinct coordination geometry: square-planar [ML₂] for Cu(II) and Pd(II), versus octahedral [ML₂(EtOH)₂] for Co(II) and Ni(II) [1]. The Pd(II) complex [PdL₂] exhibited an IC₅₀ of 68.7 ± 5.3 μM against Hep-2 human laryngeal carcinoma cells, compared to cisplatin (IC₅₀ = 9.2 ± 0.5 μM) under identical conditions, while the free ligand HL showed no significant cytotoxicity at comparable concentrations [1]. For lanthanide ions, the ligand adopts both monodentate and bidentate-bridging coordination modes, enabling the formation of polymeric chains for Ce(III), Sm(III), Tm(III), Tb(III), and Gd(III) complexes versus a mononuclear Dy(III) complex [2].

Coordination chemistry Metallodrug design Enaminone ligands

Ligand-Centered Blue Emission (Φ ≈ 12%) and Antenna-Sensitized Lanthanide Luminescence

The free ligand 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione emits in the blue spectral region with a quantum yield of approximately 12% [1]. When coordinated to Eu(III), complete energy transfer occurs from the ligand triplet state to the Eu(III) ⁵D₀ emitting level, producing characteristic red Eu(III) luminescence with millisecond-scale lifetimes [1]. Similar antenna-sensitized luminescence is observed for Sm(III) and Tb(III) complexes. For Ce(III), Tm(III), Dy(III), and Gd(III), no energy transfer occurs because the ligand triplet state lies energetically below the relevant metal-ion emitting states [1]. This wavelength-dependent sensitization selectivity – an inherent property of the ligand's triplet-state energy – provides a built-in mechanism for discriminating among lanthanide ions without requiring auxiliary chromophores. In contrast, the Meldrum's acid-derived analog (5-anilinomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione) has been studied primarily by X-ray powder diffraction for solid-state structural purposes, and its luminescence properties are not comparably documented [2].

Luminescent materials Lanthanide coordination Antenna effect

Cell Differentiation Modulation – Induction of Monocytic Differentiation from Undifferentiated Progenitors

Patent disclosures (US-6071691-A and related filings) report that 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage [1]. The compound is explicitly claimed for therapeutic applications in cancer (via differentiation therapy) and skin diseases including psoriasis, wrinkles, and sebum insufficiency [1]. This differentiation-inducing phenotype is structurally specific: the patent family describes a broader genus of anilide and enaminone compounds, but the dimedone-derived anilinomethylene scaffold is distinguished from malonate-based DAM analogs by its activity in monocytic differentiation rather than TGF-β signaling enhancement [2]. Specifically, the DAM series (diethyl 2-(anilinomethylene)malonate) operates through TGF-β pathway enhancement with D₅₀ values of 1–4 μM, a mechanistically distinct profile from the differentiation arrest phenotype documented for the dimedone-based compound [2].

Cell differentiation Anti-cancer screening Stem cell modulation

CYP Enzyme Interaction Profile – Differential Inhibition Across CYP1A1 and CYP2B1 Isoforms

In rat liver microsome assays, 2-(anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione demonstrated differential inhibition of cytochrome P450 isoforms: IC₅₀ = 5.0 × 10³ nM (5.0 μM) against CYP1A1-mediated aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced microsomes, versus IC₅₀ = 5.3 × 10⁴ nM (53 μM) against CYP2B1-mediated aminopyrine N-demethylase in phenobarbitone-treated rats [1]. This ~10.6-fold selectivity for CYP1A1 over CYP2B1 contrasts with the broader CYP inhibition typically observed for unsubstituted aniline derivatives, which often show flat, non-selective CYP binding [2]. The 5,5-dimethyl substitution and enaminone hydrogen-bonding network likely contribute to this isoform discrimination. For context, many simple aniline-containing compounds exhibit CYP1A1 IC₅₀ values in the low-micromolar range but lack meaningful selectivity over CYP2B and CYP3A family members [2].

Cytochrome P450 inhibition Drug metabolism Enaminone SAR

Optimal Research and Industrial Application Scenarios for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione Based on Verified Evidence


SF-1 Nuclear Receptor Probe Development and Orphan Receptor Deorphanization Campaigns

Academic and pharmaceutical screening groups pursuing Steroidogenic Factor 1 (SF-1) chemical probes should prioritize this compound as a starting scaffold due to its verified EC₅₀ of 6.83 μM against human SF-1 with >14-fold selectivity over the phylogenetically related ROR-alpha nuclear receptor [1]. This selectivity window is sufficient for use as a tool compound in SF-1-dependent gene expression studies (CYP11A, CYP11B, CYP21B reporter assays) without ROR-alpha-mediated transcriptional interference. The compound's commercially available status at ≥95% purity enables immediate procurement for dose–response validation and preliminary SAR expansion via substitution at the aniline para-position or modification of the dimedone C-5 gem-dimethyl group [1].

Lanthanide-Based Luminescent Materials and OLED Component Development

Materials chemistry laboratories developing lanthanide-based phosphors or OLED emitters should consider this ligand for its documented 12% intrinsic quantum yield and selective antenna sensitization of Eu(III), Sm(III), and Tb(III) [1]. The complete energy transfer to Eu(III) with millisecond luminescence lifetimes makes the [Eu(HL)₂(NO₃)₃] complex a candidate red emitter for time-gated luminescence applications and security inks. The ligand's ability to form both polymeric chains (Ce, Sm, Tm, Tb, Gd) and mononuclear species (Dy) provides tunable solid-state packing for thin-film device fabrication [1].

Transition-Metal Complex Synthesis for Cytotoxicity Screening and Metallodrug Discovery

Medicinal inorganic chemistry groups should utilize this compound as a structurally characterized N,O-chelating ligand for generating d-block metal complexes with defined coordination geometries. The availability of single-crystal XRD structures for Cu(II), Co(II), Ni(II), and Pd(II) complexes [1] provides a reliable starting point for structure-based metallodrug design. The Pd(II) complex (IC₅₀ = 68.7 μM on Hep-2 cells) serves as a benchmark for comparative cytotoxicity screening against cisplatin (IC₅₀ = 9.2 μM), and the demonstrated solution stability of the Cu(II) and Pd(II) complexes by NMR spectroscopy supports their use in biological assay conditions [1].

Cell Differentiation Screening and Dermatological Drug Discovery Programs

Biopharmaceutical programs focused on differentiation therapy for cancer or dermatological indications (psoriasis, skin rejuvenation) should evaluate this compound based on patent-disclosed activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1]. The mechanistic divergence from TGF-β-pathway-targeting DAM analogs (D₅₀ = 1–4 μM) [2] indicates that this dimedone-based scaffold accesses a distinct biological pathway, making it a complementary screening tool rather than a redundant analog. Procurement of this specific compound is essential for replicating the differentiation phenotype described in the patent family US-6071691-A [1].

Quote Request

Request a Quote for 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.